molecular formula C11H13BrO B8326903 4-Bromo-2-methyl-1-(methyloxy)-2,3-dihydro-1H-indene

4-Bromo-2-methyl-1-(methyloxy)-2,3-dihydro-1H-indene

Cat. No.: B8326903
M. Wt: 241.12 g/mol
InChI Key: NUFZUMNEALSCAG-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1-(methyloxy)-2,3-dihydro-1H-indene is a useful research compound. Its molecular formula is C11H13BrO and its molecular weight is 241.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

4-bromo-1-methoxy-2-methyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H13BrO/c1-7-6-9-8(11(7)13-2)4-3-5-10(9)12/h3-5,7,11H,6H2,1-2H3

InChI Key

NUFZUMNEALSCAG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1OC)C=CC=C2Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 149.5 g (0.664 mol) of 4-bromo-2-methyl-1-indanone in 900 ml of THF-methanol (2:1, vol.), 37.6 g (0.995 mol) of NaBH4 was added in small portions with vigorous stirring over 1.5 hours at 5° C. This mixture was stirred at room temperature for 12 hours and then added to 2 L of cold water. The hydrogenation product was extracted with 5×200 ml of dichloromethane, and the combined extract was evaporated to dryness. To 149 g (2.65 mol) of KOH in 420 ml of DMSO, 188 g (82.5 ml, 1.33 mol) of Mel, and a solution of the crude 4-bromo-2-methylindan-1-ol in 220 ml of DMSO were added. This mixture was stirred for 2 hours at ambient temperature; then, 92.0 g (40.4 ml, 0.664 mol) of Mel was added, and the mixture was additionally stirred for 2 hours. The resulting mixture was added to 2.5 L of cold water. The crude product was extracted with 5×200 ml of dichloromethane. The combined extract was dried over Na2SO4, and then evaporated to dryness. Fractional distillation gave a mixture of two diastereomeric compounds, b.p. 108° C./3 mm Hg. Yield, 148.5 g (93%) of a colorless oil.
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
149.5 g
Type
reactant
Reaction Step Two
Name
Quantity
37.6 g
Type
reactant
Reaction Step Two
Name
THF methanol
Quantity
900 mL
Type
solvent
Reaction Step Two
Name
Quantity
149 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
420 mL
Type
solvent
Reaction Step Three
Name
Quantity
220 mL
Type
solvent
Reaction Step Three
[Compound]
Name
colorless oil
Quantity
148.5 g
Type
reactant
Reaction Step Four
Name
Quantity
2.5 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 149.5 g (0.664 mol) of 4-bromo-2-methyl-1-indanone in 900 ml of THF-methanol (2:1, vol.), 37.6 g (0.995 mol) of NaBH4 was added in small portions with vigorous stirring over 1.5 hours at 5° C. This mixture was stirred at room temperature for 12 hours and then added to 2 L of cold water. The hydrogenation product was extracted with 5×200 ml of dichloromethane, and the combined extract was evaporated to dryness. To 149 g (2.65 mol) of KOH in 420 ml of DMSO, 188 g (82.5 ml, 1.33 mol) of MeI, and a solution of the crude 4-bromo-2-methylindan-1-ol in 220 ml of DMSO were added. This mixture was stirred for 2 hours at ambient temperature; then, 92.0 g (40.4 ml, 0.664 mol) of MeI was added, and the mixture was additionally stirred for 2 hours. The resulting mixture was added to 2.5 L of cold water. The crude product was extracted with 5×200 ml of dichloromethane. The combined extract was dried over Na2SO4, and then evaporated to dryness. Fractional distillation gave a mixture of two diastereomeric compounds, b.p. 108° C./3 mm Hg. Yield, 148.5 g (93%) of a colorless oil.
Name
Quantity
2.5 L
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
149.5 g
Type
reactant
Reaction Step Three
Name
Quantity
37.6 g
Type
reactant
Reaction Step Three
Name
THF methanol
Quantity
900 mL
Type
solvent
Reaction Step Three
Name
Quantity
149 g
Type
reactant
Reaction Step Four
Name
Quantity
82.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
420 mL
Type
solvent
Reaction Step Four
Name
Quantity
220 mL
Type
solvent
Reaction Step Four
Name
Quantity
40.4 mL
Type
reactant
Reaction Step Five
[Compound]
Name
colorless oil
Quantity
148.5 g
Type
reactant
Reaction Step Six

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